4-(1-Fluoroethyl)benzoicacid
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Overview
Description
4-(1-Fluoroethyl)benzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where a fluoroethyl group is attached to the benzene ring
Preparation Methods
The synthesis of 4-(1-Fluoroethyl)benzoic acid can be achieved through several methods. One common approach involves the benzylic oxidation of an alkyl benzene. The two most frequently used reagents for this side chain oxidation are chromic acid (H2CrO4) or a basic potassium permanganate solution followed by acidic workup . Industrial production methods may involve similar oxidation processes, ensuring high yield and purity.
Chemical Reactions Analysis
4-(1-Fluoroethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The fluoroethyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include chromic acid, potassium permanganate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Fluoroethyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-(1-Fluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways The fluoroethyl group can influence the compound’s reactivity and binding affinity, affecting its biological and chemical activity
Comparison with Similar Compounds
4-(1-Fluoroethyl)benzoic acid can be compared with other similar compounds, such as:
4-Fluorobenzoic acid: A derivative of benzoic acid with a fluorine atom attached to the benzene ring.
2-Fluorobenzoic acid: The ortho isomer of fluorobenzoic acid.
3-Fluorobenzoic acid: The meta isomer of fluorobenzoic acid.
The uniqueness of 4-(1-Fluoroethyl)benzoic acid lies in the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
4-(1-fluoroethyl)benzoic acid |
InChI |
InChI=1S/C9H9FO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12) |
InChI Key |
APTIEBMILUDOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
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